2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide
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Overview
Description
2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide is a useful research compound. Its molecular formula is C14H11F3N2O2 and its molecular weight is 296.249. The purity is usually 95%.
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Scientific Research Applications
Covalent Organic Frameworks
2-Methyl-N'-((3-(trifluoromethyl)phenyl)methylene)-3-furohydrazide is related to the broader class of compounds known as benzohydrazides, which have been explored for various scientific applications. For instance, covalent organic frameworks (COFs) have been synthesized using hydrazone linkages, a class of chemical bonds related to the functional group present in this compound. These COFs, such as COF-42 and COF-43, are highly crystalline, display excellent chemical and thermal stability, and are permanently porous, making them promising for applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).
Molecular Structure and Crystal Engineering
The structural analysis of compounds similar to this compound has contributed to the field of crystal engineering. For example, studies have examined the non-planar configuration and trans configuration of benzohydrazide derivatives, which have implications for understanding molecular packing and hydrogen bonding in crystal structures. This knowledge aids in the design of materials with specific physical properties (Ban & Li, 2008).
Corrosion Inhibition
Benzohydrazide derivatives have been studied for their corrosion inhibition properties. For instance, 2-amino-N'-((thiophen-2-yl)methylene)benzohydrazide, a compound with a similar functional group arrangement, demonstrated good yield and eco-friendliness in synthesis, alongside effective corrosion inhibition in acidic environments. This highlights the potential of this compound and related compounds in protecting metals against corrosion (Singh et al., 2018).
Biological Activity
The structural motifs found in this compound are also present in compounds investigated for their biological activity. One study synthesized N'-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, which were screened for in vitro cytotoxic activity against human leukemia cells and antimicrobial activity. Such research underscores the potential therapeutic and antibacterial applications of compounds within this chemical class (Asegbeloyin et al., 2014).
Luminescent Materials and Sensors
Additionally, benzohydrazide derivatives have been explored for their application in the development of luminescent materials and sensors. For instance, an acylhydrazone-based chemosensor was synthesized for the selective detection of Al3+, demonstrating the ability of such compounds to function as highly selective "turn-on" fluorescent chemosensors. This suggests potential applications of this compound in environmental monitoring and analytical chemistry (Ma et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Androgen receptor . Androgen receptors are ligand-activated transcription factors that regulate eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Biochemical Pathways
The compound affects the androgen receptor pathwayIt is known that the androgen receptor pathway plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Pharmacokinetics
It is known that similar compounds undergo extensive first-pass metabolism in the liver, producing several metabolites . These metabolites are predominantly excreted in urine . One of the important metabolites in plasma is 4-nitro-3-(trifluoromethyl)phenylamine .
Result of Action
It is known that similar compounds, when interacting with the androgen receptor, can affect cellular proliferation and differentiation in target tissues .
Action Environment
It is known that similar compounds can be affected by factors such as ph, temperature, and the presence of other compounds .
Properties
IUPAC Name |
2-methyl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-9-12(5-6-21-9)13(20)19-18-8-10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3,(H,19,20)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBJEJFWSMPLHR-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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